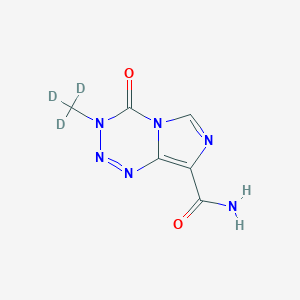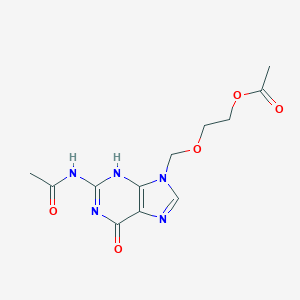
Diacetylacyclovir
Overview
Description
2-[(2-Acetamido-6-oxo-6,9-dihydro-1h-purin-9-yl)methoxy]ethyl acetate is a chemical compound with the molecular formula C12H15N5O5 and a molecular weight of 309.2780. This compound is significant in the field of medicinal chemistry due to its structural similarity to acyclovir, an antiviral drug used to treat herpes simplex virus infections .
Mechanism of Action
Target of Action
Diacetylacyclovir is a derivative of acyclovir, a well-known antiviral drug . The primary targets of acyclovir, and by extension this compound, are the herpes simplex virus types 1 and 2 (HSV-1, HSV-2) and the varicella-zoster virus (VZV) . These viruses cause infections such as cold sores, genital herpes, shingles, and chickenpox .
Mode of Action
This compound, like acyclovir, is a nucleoside analog that selectively inhibits the replication of HSV-1, HSV-2, and VZV . After intracellular uptake, it is converted to acyclovir monophosphate by virally-encoded thymidine kinase . The monophosphate derivative is subsequently converted to acyclovir triphosphate by cellular enzymes . Acyclovir triphosphate competitively inhibits viral DNA polymerase by acting as an analog to deoxyguanosine triphosphate (dGTP). Incorporation of acyclovir triphosphate into DNA results in chain termination since the absence of a 3’ hydroxyl group prevents the attachment of additional nucleosides .
Biochemical Pathways
The biochemical pathway affected by this compound involves the inhibition of viral DNA synthesis. By acting as a competitive inhibitor for viral DNA polymerase, this compound disrupts the replication of the viral genome, thereby preventing the virus from multiplying and spreading .
Pharmacokinetics
The pharmacokinetics of this compound are likely similar to those of acyclovir. Acyclovir has a bioavailability of 15–20% when taken orally . It is primarily excreted by the kidneys, with 62–90% of the drug eliminated as unchanged drug . The half-life of acyclovir is approximately 2–4 hours .
Result of Action
The primary result of this compound’s action is the inhibition of viral replication. This reduces the viral load in the body, alleviating the symptoms of the viral infection and preventing the spread of the virus to new cells .
Action Environment
The efficacy and stability of this compound can be influenced by various environmental factors. For instance, the presence of virally-encoded thymidine kinase is crucial for the activation of this compound . Additionally, the drug’s effectiveness can be affected by the patient’s renal function, as the kidneys play a significant role in the drug’s elimination
Biochemical Analysis
Biochemical Properties
It is known that the compound is synthesized from N, N’-diacetylguanine and AcOCH2CH2OCH2OAc in the presence of p-toluenesulfonic acid (p-TsOH) in dimethyl sulfoxide (DMSO) . The enzymes, proteins, and other biomolecules that Diacetylacyclovir interacts with are yet to be identified.
Cellular Effects
The cellular effects of this compound are not well-documented. As a derivative of acyclovir, it may share similar antiviral properties. Acyclovir is known to inhibit viral coding, effectively treating herpes viruses such as herpes simplex virus (HSV), varicella-zoster virus (VZV), and Epstein–Barr virus (EB) with little effect on normal cells
Molecular Mechanism
It is known that acyclovir, the parent compound of this compound, works by inhibiting viral DNA replication . It is possible that this compound may have a similar mechanism of action, but this has not been confirmed.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2-Acetamido-6-oxo-6,9-dihydro-1h-purin-9-yl)methoxy]ethyl acetate involves multiple steps. One common method includes the acetylation of acyclovir. The reaction typically involves the use of acetic anhydride and a base such as pyridine to facilitate the acetylation process . The reaction conditions often include maintaining the reaction mixture at a low temperature to prevent decomposition of the reactants and products.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale acetylation processes. The use of continuous flow reactors can enhance the efficiency and yield of the reaction. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
2-[(2-Acetamido-6-oxo-6,9-dihydro-1h-purin-9-yl)methoxy]ethyl acetate undergoes various chemical reactions, including:
Hydrolysis: The compound can be hydrolyzed to acyclovir and acetic acid in the presence of water and an acid or base catalyst.
Substitution: Nucleophilic substitution reactions can occur at the acetate group, leading to the formation of different derivatives.
Common Reagents and Conditions
Hydrolysis: Water, acid or base catalyst (e.g., hydrochloric acid, sodium hydroxide)
Oxidation: Oxidizing agents (e.g., potassium permanganate, hydrogen peroxide)
Substitution: Nucleophiles (e.g., amines, thiols)
Major Products Formed
Hydrolysis: Acyclovir and acetic acid
Oxidation: Oxidized derivatives of the parent compound
Substitution: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
2-[(2-Acetamido-6-oxo-6,9-dihydro-1h-purin-9-yl)methoxy]ethyl acetate has several scientific research applications:
Medicinal Chemistry: It is used as an intermediate in the synthesis of antiviral drugs, particularly acyclovir derivatives.
Biological Studies: The compound is studied for its potential antiviral activity and its interactions with viral enzymes.
Chemical Research: It serves as a model compound for studying acetylation reactions and the stability of acetate esters.
Industrial Applications: It is used in the development of pharmaceutical formulations and drug delivery systems.
Comparison with Similar Compounds
2-[(2-Acetamido-6-oxo-6,9-dihydro-1h-purin-9-yl)methoxy]ethyl acetate is similar to other acyclovir derivatives, such as:
Acyclovir: The parent compound, used widely as an antiviral drug.
Valaciclovir: An esterified form of acyclovir with improved oral bioavailability.
Ganciclovir: Another antiviral compound with a similar mechanism of action but used primarily for cytomegalovirus infections.
Uniqueness
The uniqueness of 2-[(2-Acetamido-6-oxo-6,9-dihydro-1h-purin-9-yl)methoxy]ethyl acetate lies in its structural modification, which can influence its pharmacokinetic properties and potentially enhance its antiviral activity.
Properties
IUPAC Name |
2-[(2-acetamido-6-oxo-1H-purin-9-yl)methoxy]ethyl acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N5O5/c1-7(18)14-12-15-10-9(11(20)16-12)13-5-17(10)6-21-3-4-22-8(2)19/h5H,3-4,6H2,1-2H3,(H2,14,15,16,18,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VBHLKZHSCMQLTI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=NC2=C(C(=O)N1)N=CN2COCCOC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N5O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40226085 | |
| Record name | Diacetylacyclovir | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40226085 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
309.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
75128-73-3 | |
| Record name | N2-Acetyl-9-(2-acetoxyethoxymethyl)guanine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=75128-73-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Diacetylacyclovir | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0075128733 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Diacetylacyclovir | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40226085 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-[(2-acetamido-6,9-dihydro-6-oxo-1H-purin-9-yl]methoxy]ethyl acetate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.070.958 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | DIACETYLACYCLOVIR | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/U32280404H | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


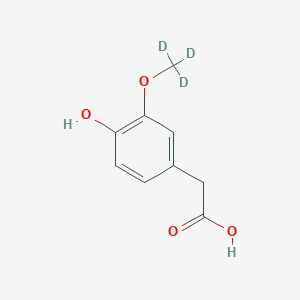
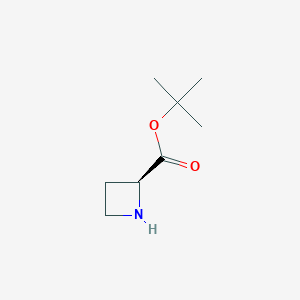

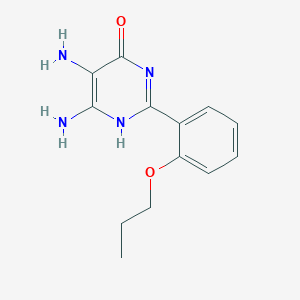
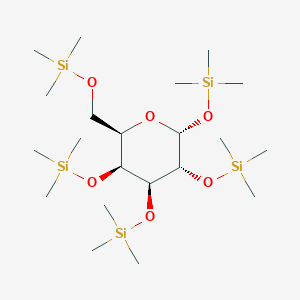
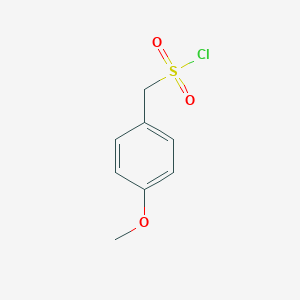
![3,3-Dichlorotricyclo[3.2.1.02,4]oct-6-ene](/img/structure/B20077.png)
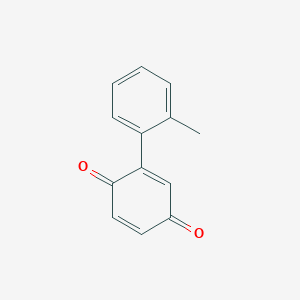
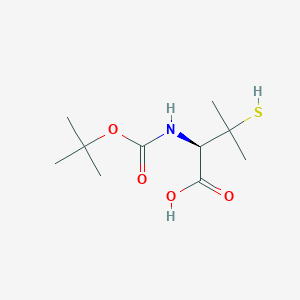
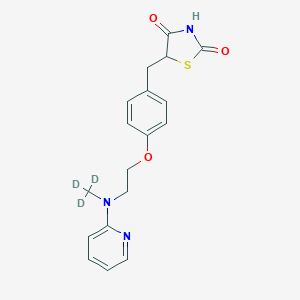


![2-[(4,6-Dimethoxypyrimidin-2-yl)oxy]benzoic acid](/img/structure/B20090.png)
